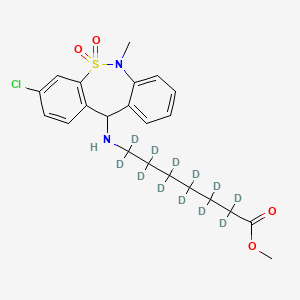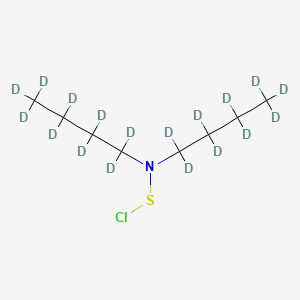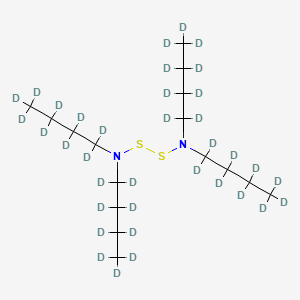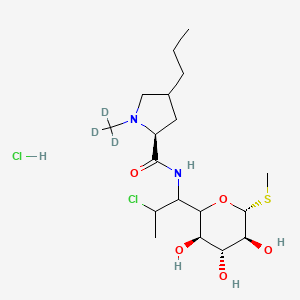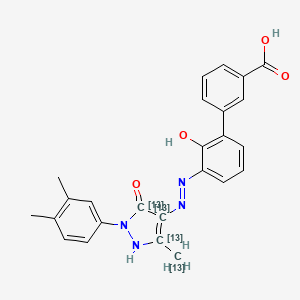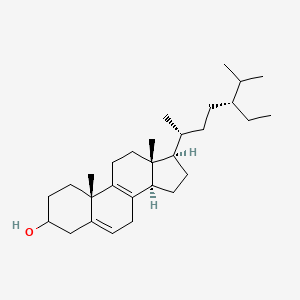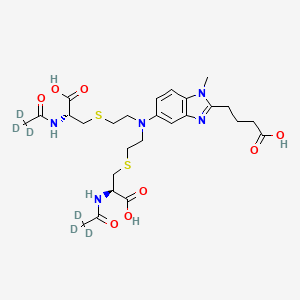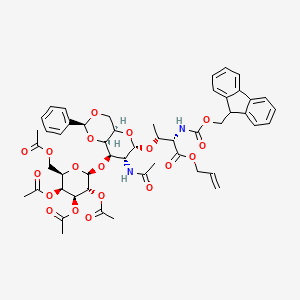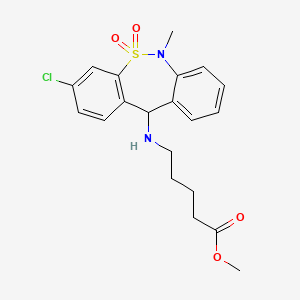
Tianeptine Metabolite MC5 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tianeptine Metabolite MC5 Methyl Ester is an intermediate utilized in the preparation of Tianeptine metabolites . Tianeptine, a tricyclic compound, is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .
Molecular Structure Analysis
The molecular weight of this compound is 422.93, and its molecular formula is C20H23ClN2O4S .Applications De Recherche Scientifique
Études pharmacocinétiques
Tianeptine Metabolite MC5 Methyl Ester a été utilisé dans des études pharmacocinétiques . Ces études visent à comprendre l'absorption, la distribution, le métabolisme et l'excrétion du composé. Par exemple, une étude a examiné la pharmacocinétique de la tianeptine et du MC5 après l'administration intraveineuse ou intrapéritonéale du médicament parent . L'étude a révélé que la biodisponibilité de la tianeptine après son administration intrapéritonéale était de 69 % .
Recherche sur le métabolisme des médicaments
Ce composé est un métabolite actif de la tianeptine, un antidépresseur atypique . Par conséquent, il est utilisé dans la recherche sur le métabolisme des médicaments pour comprendre comment la tianeptine est traitée dans l'organisme. Le ratio métabolique du MC5 chez le rat a été étudié .
Études du mécanisme antidépresseur
La tianeptine, le médicament parent du MC5, est connue pour son mécanisme d'action unique en tant qu'antidépresseur . La recherche sur le MC5 peut fournir des informations sur l'activité pharmacologique de la tianeptine et contribuer à notre compréhension de ses effets antidépresseurs .
Chimie analytique
this compound est utilisé en chimie analytique, en particulier dans le développement de méthodes de quantification de la tianeptine et de ses métabolites dans des échantillons biologiques . Une étude a mis au point une méthode sélective et sensible pour quantifier simultanément la tianeptine et son principal métabolite actif MC5 dans le plasma et le tissu cérébral de rat .
Neuropharmacologie
La recherche sur le MC5 peut contribuer à la neuropharmacologie, en particulier à la compréhension des effets de la tianeptine sur le système nerveux. On pense que la tianeptine stabilise la signalisation glutaminergique et exerce des effets opposés sur les récepteurs N-méthyl-D-aspartate (NMDA) et acide aminométhylphosphonique (AMPA)<a aria-label="3: 5. Neuropharmacologie" data-citationid="3ba27e16-9dc7-e70a-33
Mécanisme D'action
Target of Action
The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .
Mode of Action
This compound mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .
Biochemical Pathways
The action of this compound affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tianeptine Metabolite MC5 Methyl Ester interacts with several enzymes and proteins. It is known to facilitate serotonin uptake in vitro and in vivo . Additionally, Tianeptine, from which this compound is derived, is reported to act as a selective inhibitor of dopamine uptake .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are similar to those of its parent compound, Tianeptine. Tianeptine is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to be similar to that of Tianeptine. Tianeptine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathways of Tianeptine. The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 (propionic acid) .
Transport and Distribution
It is known that Tianeptine, from which this compound is derived, has high bioavailability and limited distribution .
Propriétés
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676159 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-59-9 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
